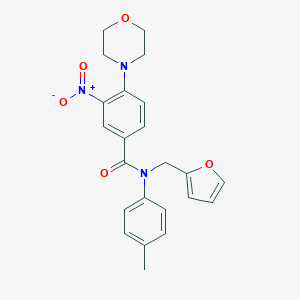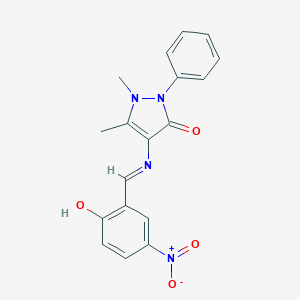
N-(2-furylmethyl)-N-(4-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-N-(4-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a furan ring, a morpholine ring, and a nitrobenzamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-N-(4-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Furan-2-ylmethyl Intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.
Coupling with 4-Methylphenylamine: The intermediate is then reacted with 4-methylphenylamine under controlled conditions to form the desired amine derivative.
Introduction of the Morpholine Ring: The amine derivative is further reacted with morpholine in the presence of a suitable catalyst.
Nitration: Finally, the compound undergoes nitration to introduce the nitro group at the desired position on the benzamide ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-(2-furylmethyl)-N-(4-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzamide derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-furylmethyl)-N-(4-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and morpholine rings, along with the nitrobenzamide moiety, contribute to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(furan-2-ylmethyl)-N-phenyl-4-morpholin-4-yl-3-nitrobenzamide
- N-(furan-2-ylmethyl)-N-(4-methylphenyl)-4-piperidin-4-yl-3-nitrobenzamide
Uniqueness
N-(2-furylmethyl)-N-(4-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide is unique due to the specific combination of functional groups, which may impart distinct chemical and biological properties compared to similar compounds. The presence of the furan ring and the morpholine ring, along with the nitrobenzamide moiety, makes it a versatile compound for various applications.
属性
CAS 编号 |
326095-31-2 |
|---|---|
分子式 |
C23H23N3O5 |
分子量 |
421.4g/mol |
IUPAC 名称 |
N-(furan-2-ylmethyl)-N-(4-methylphenyl)-4-morpholin-4-yl-3-nitrobenzamide |
InChI |
InChI=1S/C23H23N3O5/c1-17-4-7-19(8-5-17)25(16-20-3-2-12-31-20)23(27)18-6-9-21(22(15-18)26(28)29)24-10-13-30-14-11-24/h2-9,12,15H,10-11,13-14,16H2,1H3 |
InChI 键 |
UDDONPZEVMVALU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CO2)C(=O)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-] |
规范 SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CO2)C(=O)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B362327.png)



![(1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B362340.png)




![(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B362356.png)


![4,11-Diethyl-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone](/img/structure/B362363.png)
